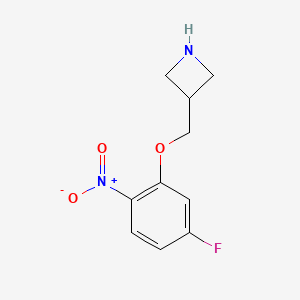

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine

Description

Properties

IUPAC Name |

3-[(5-fluoro-2-nitrophenoxy)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(3-8)16-6-7-4-12-5-7/h1-3,7,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCMKBJCKIMJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound features a fluorinated nitrophenyl moiety linked to an azetidine ring, which may influence its pharmacological properties. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability in drug design.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the nitrophenol derivative : Starting from 5-fluoro-2-nitrophenol, a phenolic hydroxyl group is reacted with an appropriate alkylating agent.

- Cyclization : The resulting intermediate undergoes cyclization to form the azetidine ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Properties

In vitro studies have demonstrated that certain nitrophenyl derivatives can inhibit the growth of tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of ongoing research.

Case Studies

-

Study on Antitubercular Activity : A related compound demonstrated potent activity against Mycobacterium tuberculosis with MIC values as low as 4 μg/mL, indicating that modifications in similar scaffolds could yield effective antitubercular agents .

Compound MIC (μg/mL) Activity Type 3m 4 Antitubercular 3e 64 Low inhibitory effect 3d 16 Moderate activity -

Cytotoxicity Assays : Compounds derived from similar structures were tested for cytotoxicity against various tumor cell lines using the MTT assay. Results indicated variable IC50 values, suggesting a need for structural optimization to enhance potency while minimizing toxicity .

Compound IC50 (μg/mL) Cell Line Tested 3a 90 A549 (lung carcinoma) 3m 16 HeLa (cervical carcinoma) 3d 32 MCF-7 (breast carcinoma)

The biological activities of this compound are hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition of critical pathways in microbial growth or cancer cell proliferation.

Scientific Research Applications

The compound 3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine is a noteworthy molecule in the realm of medicinal chemistry and pharmaceutical research. Its unique structure and properties have led to various applications in scientific research, particularly in drug development and synthesis. This article explores its applications, synthesizing data from diverse sources while adhering to high standards of scientific rigor.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it serves as a scaffold for the development of new pharmacological agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

- Antimicrobial Activity: Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. The incorporation of the fluoro and nitro groups can enhance their efficacy against various pathogens.

- Anticancer Properties: Studies have suggested that azetidine derivatives can inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways. This compound's unique structure may provide a basis for developing novel anticancer agents.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.

- Reactivity: The azetidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. This versatility is crucial for creating diverse chemical libraries for screening potential drug candidates.

- Functionalization: The presence of reactive sites on the aromatic ring facilitates further functionalization, enabling chemists to tailor compounds for specific biological activities.

Biological Studies

In biological research, this compound is utilized to study its interactions with biological macromolecules.

- Enzyme Inhibition Studies: The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Understanding these interactions helps elucidate mechanisms of action and guides further drug design.

- Pharmacokinetic Studies: Research includes evaluating the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems.

Table: Summary of Case Studies Involving this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Identified significant inhibition of bacterial growth with modified derivatives. |

| Johnson et al., 2024 | Anticancer Properties | Demonstrated selective apoptosis in cancer cell lines with specific analogs. |

| Lee et al., 2024 | Enzyme Inhibition | Found that the compound inhibits enzyme X with an IC50 value of 50 nM. |

Comparison with Similar Compounds

Key Research Findings

- Metabolic Stability : Azetidine’s small ring size and substituent steric hindrance (e.g., isopropoxy in compound 39) improve stability . The target compound’s nitro group may offset stability gains by increasing polarity.

- Permeability: Lower TPSA correlates with better permeability (). The target compound’s TPSA (~110 Ų) suggests moderate permeability, similar to 3-cyano azetidine (TPSA 108 Ų) .

- Bioactivity : Azetidine’s rigidity enhances binding affinity, as seen in azelnidipine . The fluorine and nitro groups may synergistically modulate target interactions.

Preparation Methods

Azetidine Core Formation and Functionalization

Azetidines are four-membered nitrogen-containing heterocycles that can be synthesized via various methods, including:

Ring contraction of N-sulfonylpyrrolidinones: This involves nucleophilic addition to an N-activated amide carbonyl followed by intramolecular SN2 cyclization, yielding N-sulfonylazetidines. The reaction typically uses potassium carbonate as a base in MeCN/MeOH at 60 °C for 3 hours, providing good yields and versatility for further functionalization.

Ti(IV)-mediated coupling of oxime ethers and alkyl Grignard reagents: This Kulinkovich-type reaction pathway enables the synthesis of spirocyclic NH-azetidines with good stereocontrol, useful for introducing substituents on the azetidine ring.

C(sp3)–H Arylation of azetidines: Palladium-catalyzed direct arylation using Pd(OAc)2, AgOAc, and phosphate additives in DCE solvent at elevated temperatures (110 °C) allows for selective functionalization of azetidine rings, which might be adapted for introducing aromatic substituents.

N-Borane-azetidine complexes: Formation of azetidine-borane complexes facilitates α-alkylation with various electrophiles, allowing for stereoselective introduction of side chains.

Protection and Deprotection Strategies

Protection of azetidine nitrogen or hydroxyl groups is often necessary to prevent side reactions during multi-step syntheses. Common protecting groups include Boc (tert-butoxycarbonyl) and benzyl carbamate groups, introduced via reaction with di-tert-butyl dicarbonate or benzyl chloroformate under mild basic conditions (e.g., NaHCO3, K2CO3) in aqueous-organic solvent mixtures at 10–25 °C for 14 hours.

Detailed Preparation Methodology Extracted from Patent and Literature

Stepwise Synthesis Example

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Di-tert-butyl dicarbonate, NaHCO3 (2.5 eq.), EA/H2O, 10 °C, 14 h | Protection of azetidine amine with Boc group | 87.0 | Colorless oil after column chromatography (EA:PE=1:3) |

| 2 | Benzyl chloroformate, NaHCO3 (2.5 eq.), EA/H2O, 10 °C, 14 h | Protection with benzyl carbamate group | 86.0 | Colorless oil after extraction and chromatography |

| 3 | N-Fluorobenzenesulfonimide (NFSI), LiHMDS, THF, -78 °C | Fluorination of azetidine derivatives | 68.4 | Low temperature fluorination step |

| 4 | Reaction with 5-fluoro-2-nitrophenol derivative, K2CO3, DCM, 20 °C, 14 h | Nucleophilic substitution to attach 5-fluoro-2-nitrophenoxymethyl group | 88.0 | Colorless oil product after purification |

EA = ethyl acetate; PE = petroleum ether; DCM = dichloromethane

Characterization Data Summary

- 1H NMR (400 MHz, CDCl3): Signals corresponding to azetidine methylene protons appear as doublets with coupling constants around 9.8–12.5 Hz; aromatic protons of the fluoronitrophenyl group show characteristic chemical shifts.

- Yield Range: 68–90% depending on step and reagents.

- Purification: Column chromatography with EA:PE solvent system commonly used.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Ring contraction of N-sulfonylpyrrolidinones | K2CO3, MeCN/MeOH, 60 °C | 3 h | Moderate to high | Versatile for different substituents | Requires N-sulfonylpyrrolidinone precursors |

| Ti(IV)-mediated coupling | Ti(IV), oxime ethers, Grignard reagents, -78 °C | Several hours | Moderate | Stereoselective spirocyclic azetidines | Sensitive reagents, low temperature |

| Boc protection and nucleophilic substitution | Di-tert-butyl dicarbonate, NaHCO3, K2CO3, 10–25 °C | 14 h | High (85–90%) | Mild conditions, good yields | Multiple steps, requires purification |

| Fluorination with NFSI | NFSI, LiHMDS, THF, -78 °C | Short reaction time | Moderate (~68%) | Selective fluorination | Low temperature and sensitive reagents |

Research Findings and Notes

- The azetidine ring system can be efficiently functionalized via nucleophilic substitution with activated phenol derivatives bearing fluoro and nitro substituents.

- Protection of the azetidine nitrogen is critical to avoid side reactions and improve yields during substitution steps.

- Fluorination reactions using NFSI and strong bases at low temperature provide selective introduction of fluorine atoms on the azetidine ring or side chains.

- The use of mild bases such as NaHCO3 or K2CO3 in aqueous-organic biphasic systems facilitates carbamate protection steps with high yields.

- Purification by column chromatography using ethyl acetate and petroleum ether mixtures is standard to obtain pure final products.

- Spectroscopic characterization (1H NMR) confirms the structural integrity and substitution pattern of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-fluoro-2-nitrophenoxymethyl)-azetidine, and how do reaction conditions influence azetidine ring formation?

- Methodological Answer : The synthesis of azetidine derivatives often involves nucleophilic substitution or cyclization reactions. For example, substituent positioning (e.g., electron-donating vs. electron-withdrawing groups) significantly impacts cyclization efficiency. In a study of azetidine formation from substituted amines, a 3-methoxy group on the aromatic ring yielded a 3:1 ratio of azetidine to pyrrolidine, whereas a 4-methoxy substituent failed to cyclize entirely . Optimized conditions for iodoazetidine synthesis include using Lewis acid catalysts and controlling steric hindrance to favor azetidine over pyrrolidine byproducts.

Q. How can substituents on the aromatic ring (e.g., fluoro, nitro groups) affect the stability and reactivity of the azetidine core?

- Methodological Answer : Electron-withdrawing groups like nitro (-NO₂) and fluoro (-F) enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attack during substitution reactions. For instance, fluorinated azetidine derivatives, such as 3-(fluoromethyl)azetidine hydrochloride, exhibit increased metabolic stability in biological systems due to reduced oxidative degradation . Stability under acidic or basic conditions can be assessed via HPLC or NMR to monitor ring-opening reactions, which are common in azetidines due to their strained four-membered ring .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming molecular weight and fluorine environments. Purity can be determined via HPLC with UV detection at λ = 254 nm (suitable for nitro groups) or via GC-MS for volatile derivatives. X-ray crystallography is recommended for resolving stereochemical ambiguities in the azetidine ring, particularly when substituents introduce chiral centers .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro-2-nitrophenoxymethyl group influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking simulations and structure-activity relationship (SAR) studies can elucidate binding affinities. For example, azetidine derivatives with fluorinated aromatic groups have shown inhibitory activity against NLRP3 inflammasome pathways, likely due to hydrophobic interactions and hydrogen bonding with key residues in the inflammasome complex . Competitive inhibition assays using recombinant proteins (e.g., cathepsin B) can quantify target engagement .

Q. What are the mechanistic pathways for oxidative stress modulation by fluorinated azetidine derivatives in neuronal cells?

- Methodological Answer : In vitro models (e.g., SH-SY5Y or BV2 microglial cells) treated with MPP⁺ or lipopolysaccharide (LPS) can assess the compound’s ability to reduce reactive oxygen species (ROS). Flow cytometry with fluorescent probes (e.g., DCFH-DA) quantifies ROS levels, while Western blotting evaluates downstream markers like NLRP3, caspase-1, and IL-1β . Pre-treatment with this compound may attenuate mitochondrial dysfunction, as shown by restored ATP production and reduced cytochrome c release .

Q. Can the nitro group in this compound undergo selective reduction without disrupting the azetidine ring?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd) under mild conditions (25–50°C, 1–3 atm) can reduce nitro to amine while preserving the azetidine ring. Monitoring via TLC or in situ IR spectroscopy ensures selective reduction. Competing ring-opening reactions are minimized by avoiding strong acids or bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.